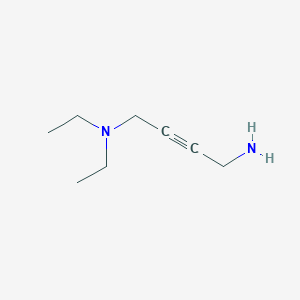

N,N-diethyl-2-butyne-1,4-diamine

CAS No.:

Cat. No.: VC14436013

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2 |

|---|---|

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | N',N'-diethylbut-2-yne-1,4-diamine |

| Standard InChI | InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-4,7-9H2,1-2H3 |

| Standard InChI Key | IGUGEIWRQTZQPG-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC#CCN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a but-2-yne chain () with primary amine groups at positions 1 and 4, each substituted with ethyl groups. This configuration confers rigidity due to the sp-hybridized carbon atoms in the alkyne, while the ethylamine moieties enhance solubility in organic solvents . The IUPAC name is N,N-diethylbut-2-yne-1,4-diamine, and its SMILES notation is \text{CCN(CC)CC#CCN} .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 98 °C (10 Torr) | |

| Density | 0.868 g/cm³ | |

| pKa | 8.25 (predicted) | |

| Solubility | Miscible in organic solvents |

The compound is a colorless to pale yellow liquid with a pungent amine odor . Its low water solubility stems from hydrophobic ethyl groups, while the alkyne moiety contributes to thermal stability .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the reaction of 2-butyne-1,4-diol with diethylamine under anhydrous conditions :

Continuous flow reactors are employed industrially to optimize yield (≥95%) and purity. Catalysts such as palladium or platinum mitigate side reactions, while temperature control (80–120°C) prevents decomposition .

Scalability and Challenges

Scaling production requires addressing the exothermic nature of the reaction. Advanced heat exchange systems and inert atmospheres (N₂ or Ar) are critical to avoid polymerization of the alkyne intermediate .

Chemical Reactivity and Applications

Reaction Mechanisms

The compound participates in three primary reaction types:

-

Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.

-

Acid-Base Reactions: Forms stable salts with protic acids (e.g., HCl), as seen in its dihydrochloride derivative (CAS 147555-81-5).

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰), facilitating catalytic cycles in cross-coupling reactions .

Industrial and Pharmaceutical Applications

-

Fuel Additives: Enhances octane ratings by suppressing pre-ignition in spark-ignition engines. Blending 0.1–0.5% v/v improves Research Octane Number (RON) by 2–4 units .

-

Pharmaceutical Intermediates: Serves as a precursor for antitumor agents by enabling Huisgen cycloadditions to form triazole derivatives .

-

Polymer Chemistry: Crosslinks epoxy resins, improving thermal stability in composites .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg |

| Flash Point | 80.2°C |

| Storage Conditions | 2–8°C in amber glass under N₂ |

Regulatory Status

Research Frontiers

Catalytic Applications

Recent studies highlight its role in synthesizing heterocyclic compounds via click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles with >90% efficiency .

Environmental Impact

Biodegradation studies indicate a half-life of 14 days in soil, with Pseudomonas spp. metabolizing the alkyne moiety into carboxylic acids . Long-term ecotoxicological effects remain under investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume